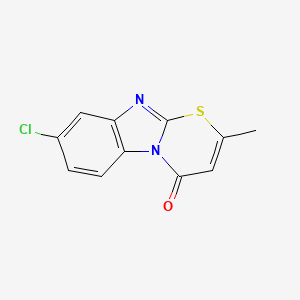
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene typically involves halogenation reactions. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of reagents such as N-bromosuccinimide (NBS) and radical initiators under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of halogen atoms with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxylated derivatives, while oxidation can produce carboxylic acids or ketones .
Wissenschaftliche Forschungsanwendungen
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene involves its interaction with molecular targets through various pathways. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors . These interactions can lead to changes in the activity of biological pathways, making the compound useful in both research and therapeutic contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene is unique due to the specific arrangement of halogen atoms and the trifluoromethyl group on the benzene ring. This structural configuration imparts distinct chemical and physical properties, making it particularly valuable in specialized applications .
Eigenschaften
Molekularformel |
C9H6Cl2F4 |
|---|---|
Molekulargewicht |
261.04 g/mol |
IUPAC-Name |
1,5-dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene |
InChI |
InChI=1S/C7H2Cl2F4.C2H4/c8-4-2-5(9)6(10)1-3(4)7(11,12)13;1-2/h1-2H;1-2H2 |
InChI-Schlüssel |
HYIZFFRQCQUMJD-UHFFFAOYSA-N |
Kanonische SMILES |
C=C.C1=C(C(=CC(=C1F)Cl)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12812334.png)

![3-Chloro-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12812341.png)



